molecular formula C6H11ClN4 B2750896 2-(1-Methylpyrazol-4-yl)ethanimidamide;hydrochloride CAS No. 2408969-77-5

2-(1-Methylpyrazol-4-yl)ethanimidamide;hydrochloride

Cat. No.: B2750896
CAS No.: 2408969-77-5
M. Wt: 174.63
InChI Key: KFTBVIIQXOQIFA-UHFFFAOYSA-N
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Description

2-(1-Methylpyrazol-4-yl)ethanimidamide hydrochloride is a synthetic amidine derivative characterized by a pyrazole ring substituted with a methyl group at the 1-position and an ethanimidamide backbone. Pyrazole-containing compounds are widely explored for their pharmacological properties, including kinase inhibition and nitric oxide synthase (NOS) modulation .

Properties

IUPAC Name

2-(1-methylpyrazol-4-yl)ethanimidamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4.ClH/c1-10-4-5(3-9-10)2-6(7)8;/h3-4H,2H2,1H3,(H3,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFTBVIIQXOQIFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CC(=N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methylpyrazol-4-yl)ethanimidamide;hydrochloride typically involves the reaction of 1-methylpyrazole with ethanimidamide under specific conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt . The process involves careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems helps in maintaining consistent reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(1-Methylpyrazol-4-yl)ethanimidamide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced under specific conditions to yield reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

2-(1-Methylpyrazol-4-yl)ethanimidamide;hydrochloride is widely utilized in scientific research due to its diverse applications:

    Chemistry: It is used in organic synthesis as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: The compound finds applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-Methylpyrazol-4-yl)ethanimidamide;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of ethanimidamide derivatives, emphasizing substituent effects on physicochemical properties, synthesis, and biological activity:

Compound Name Substituent CAS Number Molecular Weight (g/mol) Key Properties/Applications References
2-(3-Chlorophenyl)ethanimidamide hydrochloride 3-Chlorophenyl 6487-96-3 217.11 Industrial-grade purity (99%); potential applications in organic synthesis.
2-(Thiophen-2-yl)ethanimidamide hydrochloride Thiophene-2-yl 6449-64-5 180.67 95% purity; sulfur-containing heterocycle may enhance lipophilicity.
2-(2,6-Dichlorophenyl)ethanimidamide hydrochloride 2,6-Dichlorophenyl 175276-76-3 239.52 High melting point (323–325°C); strong crystalline structure due to halogen substituents.
2-(Phenylthio)ethanimidamide hydrochloride Phenylthio 84544-86-5 167.25 Lower molecular weight; sulfur atom may influence electronic properties.
1400W (Dihydrochloride) 3-(Aminomethyl)phenylmethyl 214358-33-5 294.20 Potent NOS inhibitor; used in research to preserve T-cell viability in nitric oxide studies.
2-(4-tert-Butylphenoxy)ethanimidamide hydrochloride 4-tert-Butylphenoxy 175277-47-1 242.75 Bulky tert-butyl group increases lipophilicity; industrial applications.
2-(1,3-Dioxoisoindol-2-yl)ethanimidamide hydrochloride Phthalimide 1920-12-3 239.66 Isoindole dione moiety may confer fluorescence or binding to aromatic receptors.

Key Structural and Functional Comparisons:

Substituent Effects on Physicochemical Properties

  • Halogenated Derivatives : Compounds with chlorophenyl groups (e.g., 2-(3-chlorophenyl)- and 2-(2,6-dichlorophenyl)-) exhibit higher melting points and molecular weights due to halogen electronegativity and intermolecular forces .
  • Heterocyclic Substituents : Pyrazole (target compound) and thiophene (CAS 6449-64-5) groups introduce distinct electronic profiles. Thiophene’s sulfur atom may enhance π-π stacking, while pyrazole’s nitrogen atoms facilitate hydrogen bonding .

Synthetic Yields and Methods

  • Ethanimidamide derivatives with electron-withdrawing groups (e.g., 4-nitrophenyl in , compound 24) are synthesized in higher yields (93%) compared to electron-donating substituents (e.g., 4-chlorophenyl, 58%), likely due to stabilized intermediate formation .

Biological Activity Enzyme Inhibition: 1400W (dihydrochloride) demonstrates potent NOS inhibition, attributed to its aminomethylphenyl group’s interaction with the enzyme’s active site . The target compound’s pyrazole group may similarly modulate enzyme activity but requires empirical validation.

Q & A

Q. How can researchers design derivatives to mitigate off-target effects while retaining potency?

  • Answer : Focus on functional group tuning:
  • Prodrug strategies : Introduce ester moieties to reduce non-specific binding .
  • Selective substituents : Replace methyl groups with bulkier tert-butyl to enhance target specificity .

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